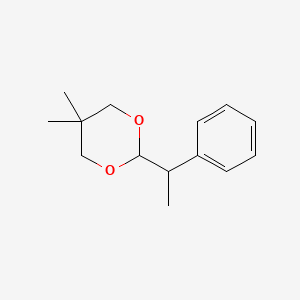

5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

Description

Overview of 1,3-Dioxane (B1201747) Heterocycles in Organic Chemistry

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions of a saturated ring. wikipedia.org This structural motif is a type of cyclic acetal (B89532) or ketal, typically formed from the reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. thieme-connect.de The primary application of 1,3-dioxanes in organic synthesis is as protecting groups for carbonyl functionalities. wikipedia.orgthieme-connect.de Their stability in neutral to strongly basic conditions, and their susceptibility to cleavage under acidic conditions, makes them ideal for temporarily masking the reactivity of aldehydes and ketones during multi-step synthetic sequences. thieme-connect.de

Beyond their role as protecting groups, the 1,3-dioxane ring is a structural component in several natural products and exhibits a range of biological activities. thieme-connect.deresearchgate.net This has led to their exploration in medicinal chemistry, with derivatives being investigated as potential therapeutic agents. researchgate.netnih.gov

Structural Characteristics and Nomenclature of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

The compound of interest, 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, possesses a specific substitution pattern on the 1,3-dioxane core.

| Property | Value |

| Chemical Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 84697-11-0 |

Nomenclature: The name "5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane" is derived following IUPAC nomenclature rules. "1,3-Dioxane" indicates the six-membered ring with two oxygen atoms at the first and third positions. The substituents are then named and numbered according to their position on the ring. The two methyl groups are located at the 5th position, and the 1-phenylethyl group is at the 2nd position.

Historical Context and Evolution of Research on Substituted 1,3-Dioxanes

The chemistry of 1,3-dioxanes is intrinsically linked to the development of acetal chemistry. The acid-catalyzed reaction of aldehydes and ketones with alcohols to form acetals has been a fundamental transformation in organic chemistry for over a century. The use of diols, particularly 1,3-diols, to form cyclic acetals like 1,3-dioxanes, became a standard method for carbonyl protection. thieme-connect.de

A significant milestone in the synthesis of substituted 1,3-dioxanes was the discovery of the Prins reaction in 1919 by Hendrik Jacobus Prins. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, which, depending on the reaction conditions, can lead to the formation of a 1,3-dioxane.

The evolution of research on substituted 1,3-dioxanes has been driven by the need for more sophisticated protecting group strategies and the growing interest in stereoselective synthesis. The development of chiral 1,3-dioxanes, derived from chiral 1,3-diols, has provided powerful tools for asymmetric synthesis, allowing for the transfer of chirality to other molecules.

Academic Relevance and Research Landscape of the 1,3-Dioxane Class in Contemporary Organic Synthesis

The 1,3-dioxane moiety continues to be a highly relevant functional group in modern organic synthesis. While its traditional role as a protecting group remains important, contemporary research has expanded its applications significantly.

Stereoselective Synthesis: Chiral 1,3-dioxanes are widely used as chiral auxiliaries and building blocks in the asymmetric synthesis of complex molecules, including natural products. researchgate.net The rigid chair conformation of the dioxane ring allows for excellent stereocontrol in reactions involving adjacent stereocenters.

Medicinal Chemistry: The 1,3-dioxane scaffold is present in a variety of biologically active compounds. Researchers are actively exploring the synthesis of novel 1,3-dioxane derivatives to develop new therapeutic agents. For instance, certain derivatives have been investigated for their potential as modulators of multidrug resistance in cancer therapy and as antibacterial agents. nih.govnih.gov

Natural Product Synthesis: The stereoselective synthesis of substituted 1,3-dioxanes is a key strategy in the total synthesis of many polyketide natural products, which often feature 1,3-diol motifs. nih.gov The ability to construct these units with high stereochemical control is crucial for achieving the desired biological activity.

The ongoing research into new catalytic methods for the synthesis of 1,3-dioxanes, as well as the exploration of their reactivity in novel chemical transformations, ensures that this heterocyclic system will remain a valuable tool for organic chemists.

Structure

3D Structure

Properties

CAS No. |

84697-11-0 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane |

InChI |

InChI=1S/C14H20O2/c1-11(12-7-5-4-6-8-12)13-15-9-14(2,3)10-16-13/h4-8,11,13H,9-10H2,1-3H3 |

InChI Key |

CYSFBBKZAKVSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1OCC(CO1)(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dimethyl 2 1 Phenylethyl 1,3 Dioxane and Analogous Systems

Direct Condensation Reactions for 1,3-Dioxane (B1201747) Ring Formation

The most straightforward method for constructing the 1,3-dioxane ring is the direct condensation of a 1,3-diol with an aldehyde or its equivalent. This acid-catalyzed reaction, known as acetalization, is a reversible process that requires the removal of water to drive the equilibrium towards the product.

Reaction of 2,2-Dimethyl-1,3-propanediol with Aldehyde Precursors

The synthesis of the core 5,5-dimethyl-1,3-dioxane (B27643) structure is achieved through the reaction of 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) with a suitable aldehyde precursor. For the target molecule, the aldehyde precursor is 2-phenylpropanal. The gem-dimethyl group at the C5 position of the diol influences the conformation of the resulting 1,3-dioxane ring. wikipedia.org

The general reaction is as follows:

This reaction is typically carried out in a non-polar solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), using a Dean-Stark apparatus.

Catalytic Systems and Optimization of Reaction Conditions in Acetalization

A variety of acid catalysts can be employed to facilitate the acetalization reaction. The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield.

Commonly Used Catalysts:

Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a widely used, effective, and inexpensive catalyst for acetal (B89532) formation. Other Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also be used.

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and scandium(III) triflate (Sc(OTf)₃) are also effective catalysts. They can sometimes offer milder reaction conditions and improved selectivity.

Solid Acid Catalysts: Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15) or zeolites can be used to simplify product purification, as the catalyst can be easily removed by filtration.

Optimization of Reaction Conditions:

The efficiency of the acetalization can be enhanced by optimizing several parameters:

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Higher temperatures increase the reaction rate and facilitate water removal. | Refluxing toluene (approx. 110 °C) |

| Solvent | A solvent that forms an azeotrope with water is crucial for driving the equilibrium. | Toluene, Benzene, Hexane (B92381) |

| Catalyst Loading | A catalytic amount is sufficient; excess catalyst can lead to side reactions. | 0.1 - 5 mol% |

| Reactant Stoichiometry | Using a slight excess of one reactant can drive the reaction to completion. | Equimolar or slight excess of the diol |

Mechanistic Pathways of Acetal Formation and Hydrolysis

The formation of an acetal from an aldehyde and a diol proceeds through a multi-step mechanism under acidic conditions.

Mechanism of Acetal Formation:

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 2,2-dimethyl-1,3-propanediol attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Formation of an Oxocarbenium Ion: The departure of water results in the formation of a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of the protonated 1,3-dioxane ring.

Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane product.

Mechanism of Acetal Hydrolysis:

Acetal hydrolysis is the reverse of acetal formation and is also acid-catalyzed. The presence of excess water drives the equilibrium back towards the aldehyde and the diol. The mechanism involves the protonation of one of the acetal oxygens, followed by the opening of the ring to form a hemiacetal, which is then further hydrolyzed to the aldehyde and diol.

Stereoselective Synthesis Approaches

The synthesis of 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane presents a stereochemical challenge due to the presence of a chiral center in the 1-phenylethyl group and the potential for diastereomer formation.

Diastereoselective Control in the Formation of the 1,3-Dioxane Ring System

When a chiral aldehyde, such as 2-phenylpropanal, reacts with 2,2-dimethyl-1,3-propanediol, two diastereomers can be formed. The stereochemical outcome of the reaction can be influenced by the reaction conditions. Thermodynamic control, achieved by allowing the reaction to reach equilibrium, often favors the formation of the more stable diastereomer. The relative stability of the diastereomers is determined by the steric interactions between the substituents on the 1,3-dioxane ring. In the chair conformation of the 5,5-dimethyl-1,3-dioxane ring, the substituent at the C2 position can be either axial or equatorial. The bulky 1-phenylethyl group will preferentially occupy the equatorial position to minimize steric strain.

Enantioselective Introduction of the Chiral 1-Phenylethyl Moiety

To obtain an enantiomerically pure or enriched product, stereoselective methods must be employed. This can be achieved through several strategies.

Using a Chiral Auxiliary:

One common approach is the use of a chiral auxiliary. wikipedia.orgresearchgate.net In this strategy, a chiral diol is reacted with the aldehyde to form a diastereomeric mixture of acetals that can be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure target compound. However, for the synthesis of 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane, this would involve a different diol.

A more direct approach involves starting with an enantiomerically pure precursor. If enantiomerically pure (R)- or (S)-2-phenylpropanal is used in the condensation reaction with 2,2-dimethyl-1,3-propanediol, the resulting 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane will also be enantiomerically pure, with the stereochemistry at the C2 position being determined by the starting aldehyde.

Enantioselective Catalysis:

Another strategy is the use of a chiral catalyst that can differentiate between the enantiotopic faces of an achiral aldehyde or the enantiomers of a racemic aldehyde. mdpi.com Chiral Brønsted acids or Lewis acids can be designed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Typical Enantioselective Catalytic Systems:

| Catalyst Type | Example | Mode of Action |

| Chiral Brønsted Acids | Chiral phosphoric acids (e.g., TRIP) | Forms a chiral pocket through hydrogen bonding, directing the nucleophilic attack of the diol. |

| Chiral Lewis Acids | Chiral oxazaborolidines | Coordinates to the aldehyde, creating a stereochemically defined environment for the reaction. nih.gov |

| Chiral Metal Complexes | BINOL-derived metal complexes | Acts as a chiral Lewis acid to activate the aldehyde enantioselectively. |

The development of highly enantioselective catalytic systems for the formation of chiral acetals is an active area of research, offering a more atom-economical approach compared to the use of chiral auxiliaries.

Protecting Group Strategies Utilizing 1,3-Dioxanes in Multi-step Synthesis

The application of 1,3-dioxanes as protecting groups is a cornerstone of multi-step organic synthesis, allowing for the selective reaction of other functional groups within a complex molecule. thieme-connect.de Their formation and cleavage are reliable and well-understood processes.

The 1,3-dioxane moiety serves as an effective protecting group for both 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.dechem-station.com The formation of this cyclic acetal masks the reactivity of these functional groups, rendering them inert to a variety of reaction conditions. organic-chemistry.org

Protection of Carbonyl Compounds: An aldehyde or ketone is reacted with a 1,3-diol, such as 1,3-propanediol (B51772) or, in the case of the title compound, 2,2-dimethyl-1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org This strategy is particularly useful when a subsequent reaction step involves nucleophiles or bases that would otherwise react with the carbonyl group. organic-chemistry.org

Protection of 1,3-Diols: Conversely, a 1,3-diol can be protected by reacting it with an aldehyde or ketone. thieme-connect.de This is a standard transformation that prevents unwanted reactions of the hydroxyl groups, such as oxidation or acylation, while other parts of the molecule are modified. thieme-connect.de

The general methodology for the formation of 1,3-dioxanes as protecting groups is summarized in the table below.

| Functionality to Protect | Required Reagent | Typical Catalyst | Resulting Protected Structure |

| Carbonyl (Aldehyde/Ketone) | 1,3-Diol (e.g., 1,3-Propanediol) | Brønsted or Lewis Acid (e.g., TsOH) | 1,3-Dioxane |

| 1,3-Diol | Aldehyde or Ketone (e.g., Acetone) | Brønsted or Lewis Acid (e.g., CSA) | 1,3-Dioxane |

Data sourced from multiple references. organic-chemistry.orgthieme-connect.deuh.edu

A key advantage of 1,3-dioxanes is their predictable stability profile. They are robust under many common synthetic conditions, yet can be removed (cleaved) when desired. thieme-connect.de

Stability: 1,3-Dioxanes are generally stable in neutral or basic environments. organic-chemistry.orgthieme-connect.de They are also resistant to many reductive conditions, such as catalytic hydrogenation, and various oxidizing agents. thieme-connect.dechem-station.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol or carbonyl group.

Cleavage (Deprotection): The cleavage of the 1,3-dioxane ring is most commonly achieved under acidic conditions. thieme-connect.de They are labile to both Brønsted and Lewis acids. thieme-connect.de The standard deprotection method involves acid-catalyzed hydrolysis using aqueous acid or transacetalization in a solvent like acetone. organic-chemistry.org While generally stable to reduction, specific reagents like lithium aluminum hydride combined with a Lewis acid (LiAlH₄–AlCl₃) can reductively cleave the dioxane ring to yield a hydroxy ether. cdnsciencepub.com Studies have shown that six-membered 1,3-dioxanes tend to cleave faster than their five-membered 1,3-dioxolane (B20135) counterparts under acidic hydrolysis conditions. cdnsciencepub.comlibretexts.org

The following table details the behavior of 1,3-dioxane protecting groups under various chemical environments.

| Condition Type | Reagents / Environment | Stability of 1,3-Dioxane | Outcome / Cleavage Product |

| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Cleavage to original carbonyl and diol |

| Basic | Strong Bases (e.g., NaOH, NaH) | Stable | No reaction |

| Reductive | H₂, Pd/C | Stable | No reaction |

| Reductive | LiAlH₄-AlCl₃ | Labile | Reductive cleavage to a hydroxy ether |

| Oxidative | Mild Oxidants (e.g., PCC, PDC) | Stable | No reaction |

Data sourced from multiple references. organic-chemistry.orgthieme-connect.deuh.educdnsciencepub.com

Novel Synthetic Pathways and Methodological Advancements for Dioxane Derivatives

While the acid-catalyzed condensation of carbonyls and diols remains the standard, research continues to yield novel and improved methods for the synthesis of 1,3-dioxanes and their derivatives. These advancements often focus on milder conditions, higher efficiency, and greater substrate compatibility.

One efficient method utilizes a catalytic amount of iodine to promote the conversion of various carbonyl compounds to their 1,3-dioxane analogues. organic-chemistry.org This reaction proceeds under essentially neutral and aprotic conditions by employing 1,3-bis(trimethylsiloxy)propane (BTSP) as the diol source. organic-chemistry.org

Another advancement emphasizes procedural simplicity and speed. An innovative protocol using a rotary evaporator with minimal quantities of dimethyl sulfoxide (B87167) (DMSO) as the solvent can produce cyclic acetals in high yields within 30 minutes. organic-chemistry.org This method is noted for its operational ease and broad applicability to different substrates. organic-chemistry.org

The Prins reaction represents an alternative pathway for constructing the 1,3-dioxane skeleton. moluch.ru This reaction involves the electrophilic addition of an aldehyde (commonly formaldehyde) to an alkene, followed by cyclization, typically under acidic catalysis, to yield 1,3-dioxane derivatives. moluch.ru

Furthermore, novel strategies have been developed for creating substituted dioxanes with high diastereoselectivity. For instance, the coupling of dialkylzinc reagents with 4-acetoxy-6-alkyl-1,3-dioxanes in the presence of trimethylsilyl (B98337) triflate (TMSOTf) yields trans-4,6-dialkyl-1,3-dioxanes, which can be subsequently deprotected to furnish anti-1,3-diols. nih.gov

Stereochemical Investigations and Conformational Analysis of 5,5 Dimethyl 2 1 Phenylethyl 1,3 Dioxane

Fundamental Conformational Preferences of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, like its carbocyclic analogue cyclohexane (B81311), avoids the high energy of a planar conformation by adopting puckered, non-planar structures. The presence of two oxygen atoms in the ring, however, introduces distinct geometric and energetic characteristics compared to cyclohexane. The C—O bond is shorter than a C—C bond, which alters bond angles and torsional strains within the ring, influencing the relative stabilities of its possible conformations. thieme-connect.de

The 1,3-dioxane ring predominantly exists in a low-energy chair conformation . thieme-connect.de This conformation minimizes both angular and torsional strain by maintaining staggered arrangements around the C-C and C-O bonds. In 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, the chair form is overwhelmingly favored. The bulky 1-phenylethyl group at the C2 position will strongly prefer an equatorial orientation to avoid severe steric hindrance known as 1,3-diaxial interactions with the axial hydrogen atoms at C4 and C6.

Higher in energy are the flexible forms, including the twist-boat and half-chair conformers. The twist-boat is a non-planar, flexible conformation that is typically an intermediate in the process of ring inversion. researchgate.net Quantum-chemical studies on substituted 1,3-dioxanes show that twist conformers, such as the 2,5-twist, are key intermediates on the potential energy surface. researchgate.net The half-chair is usually a transition state between the chair and twist-boat forms. For most 1,3-dioxanes, these flexible forms are significantly less stable than the chair conformation. For instance, the energy difference between the chair and twist forms in the parent 1,3-dioxane is lower than in cyclohexane, indicating a more flexible ring. thieme-connect.de

The conformational behavior of 1,3-dioxane derivatives is best described by a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Computational studies, often employing quantum-chemical methods, have revealed that the global minimum on the PES for 5-substituted 1,3-dioxanes corresponds to the chair conformer. researchgate.net

The interconversion between the two possible chair conformations (ring inversion) does not occur directly. Instead, it proceeds through a higher-energy pathway involving the flexible forms. A typical pathway is:

Chair ↔ Half-Chair (Transition State) ↔ Twist-Boat ↔ Half-Chair (Transition State) ↔ Inverted Chair

Studies on various 5-alkyl-1,3-dioxanes have identified two primary pathways for the conformational isomerization of the chair forms, both involving twist-boat intermediates (e.g., 1,4-twist and 2,5-twist). researchgate.net The energy barriers for these processes are influenced by the nature of the substituents. In 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, the gem-dimethyl group at C5 introduces significant strain in the transition states for ring inversion, thereby increasing the energy barrier for this process compared to the unsubstituted ring.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair | 0.0 (Global Minimum) | Most stable; minimizes steric and torsional strain. |

| 2,5-Twist | ~5-7 | Flexible form; intermediate in ring inversion. |

| 1,4-Twist | ~6-8 | Higher energy flexible form. |

Conformational Dynamics and Ring Inversion Processes

The 1,3-dioxane ring is a dynamic system that undergoes rapid conformational changes at room temperature, most notably ring inversion. This process involves the interconversion of one chair form into the other, during which all axial bonds become equatorial and vice versa.

In the case of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, the conformational equilibrium is heavily skewed. The two potential chair conformers would place the 2-(1-phenylethyl) group in either an axial or an equatorial position. Due to the large steric bulk of this group, the conformer with the equatorial substituent is vastly more stable. The energy penalty for placing such a large group in the axial position, where it would experience severe 1,3-diaxial interactions, makes the axial conformer practically unpopulated at equilibrium. Therefore, the molecule is effectively "locked" in the conformation where the 1-phenylethyl group is equatorial. The 5,5-dimethyl substitution further biases the ring, creating a preferred puckering and influencing the precise geometry of the favored chair conformation.

Stereoelectronic Effects within the 1,3-Dioxane System

Beyond classical steric effects, the conformational preferences of 1,3-dioxanes are profoundly influenced by stereoelectronic interactions. These effects arise from the interaction of electron orbitals and are dependent on the spatial arrangement of atoms.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position of a heterocyclic ring to occupy the axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.orgscripps.edu This phenomenon is a classic example of a stereoelectronic effect and is particularly significant in 1,3-dioxane systems. nih.govacs.org

The prevailing explanation for the anomeric effect is a stabilizing hyperconjugative interaction between a non-bonding electron pair (n) on one of the endocyclic oxygen atoms and the antibonding sigma orbital (σ) of the C2-substituent bond. wikipedia.orgrsc.org This n → σ donation is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a geometry that is achieved when the substituent is in the axial position.

However, for 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, the anomeric effect is not the deciding factor for the substituent's orientation. The 1-phenylethyl group is a carbon-based, non-electronegative substituent. Therefore, the stabilizing n → σ* interaction is weak to non-existent. In this case, steric effects overwhelmingly dominate, forcing the bulky 1-phenylethyl group into the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. thieme-connect.de

An alternative explanation for the anomeric effect, in fact, involves the minimization of dipole-dipole repulsion. wikipedia.org In an equatorial conformation, the dipole of an electronegative substituent is partially aligned with the dipoles of the ring's ether linkages, leading to repulsion. In the axial position, these dipoles are more opposed, resulting in a lower-energy, more stable state. wikipedia.org

| Effect | Description | Relevance to 2-(1-phenylethyl) Substituent |

|---|---|---|

| Steric Hindrance (1,3-Diaxial Interactions) | Repulsive interaction between an axial substituent and other axial groups. | Dominant factor; strongly disfavors the axial position. |

| Anomeric Effect (n → σ*) | Stabilizing orbital interaction favoring an axial electronegative substituent. | Not significant due to the non-electronegative nature of the substituent. |

| Dipole-Dipole Interactions | Interactions between bond dipoles that influence conformational stability. | Minor factor, as the substituent lacks a strong dipole moment. |

Influence of the 5,5-Dimethyl and 2-(1-Phenylethyl) Substituents on Ring Conformation

The 1,3-dioxane ring, akin to cyclohexane, preferentially adopts a chair conformation to minimize torsional and angle strain. The presence of two oxygen atoms, however, alters bond lengths and angles compared to cyclohexane, leading to a more puckered chair and more pronounced 1,3-diaxial interactions. The substituents at the C2 and C5 positions significantly influence the stability of this chair conformation.

Steric Interactions and A-Values of Alkyl and Aryl Substituents

The conformational preference of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference between a conformation with the substituent in an axial position versus an equatorial position. nih.gov A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing steric interactions.

In the case of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, the gem-dimethyl groups at the C5 position serve as a conformational anchor. While an axial substituent at C5 does not experience the severe 1,3-diaxial interactions with other protons that are seen in cyclohexane, the presence of two methyl groups at this position restricts ring inversion.

The 2-(1-phenylethyl) group at the C2 position has a strong preference for the equatorial orientation. This is due to the significant steric hindrance that would occur between an axial C2 substituent and the axial lone pairs of the ring oxygen atoms, as well as the axial protons at C4 and C6. nih.gov This 1,3-diaxial interaction is more severe in 1,3-dioxanes than in cyclohexanes because of the shorter C-O bond lengths compared to C-C bonds, which brings the axial substituents closer together. nih.gov

Table 1: Approximate A-Values of Related Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| Methyl (-CH₃) | 1.70 |

| Ethyl (-CH₂CH₃) | 1.75 |

| Phenyl (-C₆H₅) | 3.0 |

| Isopropyl (-CH(CH₃)₂) | 2.15 |

This interactive table provides A-values for common substituents, which are used to estimate the steric bulk and conformational preferences of groups on a six-membered ring.

Preferred Orientations of the 1-Phenylethyl Group

With the 1-phenylethyl group occupying the equatorial position at C2, its own rotational conformation (rotamer) becomes a key consideration. The orientation of the phenyl ring and the methyl group relative to the dioxane ring is dictated by the need to minimize steric strain. Studies on related 2-aryl-1,3-dioxanes have shown that the aryl group often orients itself to minimize steric clashes with the rest of the molecule. For the 1-phenylethyl group, there are several possible rotamers. The most stable conformation is likely one where the bulky phenyl group is positioned away from the dioxane ring to avoid steric interactions. It has been suggested in studies of similar structures that a rotamer in which the aromatic group is gauche to the phenyl and anti to the alkyl group is often the most populated in conformational equilibria. uma.es This arrangement balances the steric demands of the substituents around the chiral center.

Diastereoisomerism and Enantiomerism in 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

The specific substitution pattern of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane gives rise to chirality and the potential for multiple stereoisomers.

Origin of Chirality and Diastereotopic Relationships

The primary source of chirality in the molecule is the stereocenter at the benzylic carbon of the 1-phenylethyl substituent (the carbon bonded to the phenyl group, a methyl group, a hydrogen, and the C2 of the dioxane ring). As this carbon has four different substituents, it is a chiral center, leading to the existence of (R) and (S) enantiomers of the entire molecule.

The presence of this single chiral center renders the molecule asymmetric. A key consequence of this molecular chirality is the non-equivalence of otherwise chemically identical groups within the dioxane ring. rsc.org This phenomenon is known as diastereotopicity. Specifically:

The two methyl groups at the C5 position are diastereotopic. They reside in different chemical environments due to their fixed spatial relationship with the chiral C2 substituent.

The two methylene (B1212753) protons at C4 (one axial, one equatorial) are diastereotopic to the two methylene protons at C6. Furthermore, within the C4 (and C6) methylene group, the axial and equatorial protons are themselves diastereotopic.

This non-equivalence is observable in NMR spectroscopy, where diastereotopic protons or groups will have distinct chemical shifts and coupling constants. uma.esnih.gov

Methods for Diastereomeric Ratio Determination and Enantiomeric Excess Assessment

When synthesizing or analyzing 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, it is often necessary to determine the ratio of any diastereomers formed and the enantiomeric purity of the product.

Diastereomeric Ratio Determination: Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and direct method for determining the diastereomeric ratio. Since the diastereotopic protons and methyl groups in each diastereomer have unique chemical shifts, distinct sets of signals will appear in the ¹H NMR spectrum for each stereoisomer. researchgate.net By integrating the area of a well-resolved signal corresponding to a specific proton or group in one diastereomer and comparing it to the integration of the analogous signal in the other diastereomer, a precise ratio can be calculated. rsc.org

Enantiomeric Excess Assessment: Determining the ratio of enantiomers (enantiomeric excess, or ee) is more complex because enantiomers have identical physical properties, including identical NMR spectra under normal conditions. Specialized techniques are required:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. umn.edu The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. heraldopenaccess.us

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC operates on a similar principle to chiral HPLC, using a capillary column with a chiral stationary phase to separate the enantiomers before detection. nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample. The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. unipi.it These diastereomeric complexes have different NMR spectra, causing the signals for the (R) and (S) enantiomers of the dioxane to become distinguishable and allowing their ratio to be determined by integration. nih.gov

Table 2: Common Methods for Stereochemical Analysis

| Analytical Method | Purpose | Principle |

|---|---|---|

| ¹H NMR Spectroscopy | Diastereomeric Ratio | Integration of distinct signals for each diastereomer. |

| Chiral HPLC | Enantiomeric Excess | Differential interaction with a chiral stationary phase leads to separation. |

| Chiral GC | Enantiomeric Excess | Separation of volatile enantiomers on a chiral stationary phase. |

| NMR with Chiral Solvating Agents | Enantiomeric Excess | Formation of transient diastereomeric complexes induces chemical shift differences between enantiomers. |

This interactive table summarizes the primary analytical techniques used to determine the stereochemical composition of chiral molecules like 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane.

Reactivity Profiles and Transformation Pathways of 5,5 Dimethyl 2 1 Phenylethyl 1,3 Dioxane

Reactivity of the Acetal (B89532) Moiety within the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, being a cyclic acetal, is susceptible to cleavage under both acidic and reductive conditions. These reactions typically proceed via mechanisms that involve the disruption of the carbon-oxygen bonds of the acetal functionality.

Acid-Catalyzed Ring Opening and Cleavage Reactions

The acetal group of 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane is labile in the presence of Brønsted or Lewis acids. The acid-catalyzed hydrolysis of 1,3-dioxanes is a reversible process that leads to the corresponding carbonyl compound and 1,3-diol. The generally accepted mechanism for this transformation involves the initial protonation of one of the oxygen atoms within the dioxane ring. This protonation enhances the leaving group ability of the corresponding alcohol moiety, facilitating the opening of the ring to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ether oxygen and subsequent cleavage leads to the final products: 1-phenylethanal, neopentyl glycol, and the regenerated acid catalyst.

Studies on the hydrolysis kinetics of analogous compounds, such as 2-methyl-1,3-dioxane, have shown the reaction to be reversible and second-order. academax.com The rate of hydrolysis is influenced by the stability of the intermediate carbocation. In the case of 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane, the presence of the phenyl group at the C2 position can stabilize the intermediate oxocarbenium ion through resonance, potentially influencing the reaction kinetics. The mechanism of hydrolysis for the analogous 2-aryl-2-phenyl-1,3-dithianes has been proposed to shift from an A-SE2 mechanism for more reactive substrates to an A2-like mechanism for less reactive ones, suggesting that the precise pathway can be substrate-dependent. rsc.org

Table 1: Products of Acid-Catalyzed Hydrolysis

| Reactant | Reagents | Products |

|---|

Reductive Cleavage Mechanisms

The 1,3-dioxane ring can also be cleaved under reductive conditions, typically employing hydride reagents in the presence of a Lewis acid. A common reagent system for this transformation is lithium aluminum hydride (LiAlH4) in combination with aluminum chloride (AlCl3). cdnsciencepub.com This method effects the hydrogenolysis of the acetal to yield a mono-protected 1,3-diol.

The mechanism of reductive cleavage is believed to proceed through the coordination of the Lewis acid (e.g., AlCl3) to one of the oxygen atoms of the dioxane ring. This coordination weakens the C-O bond and facilitates its cleavage to form an oxocarbenium ion intermediate. A hydride ion (H-), delivered from LiAlH4, then attacks the carbocation at the C2 position, leading to the formation of the ring-opened ether-alcohol product.

The regioselectivity of the ring opening is a key aspect of this reaction. For unsymmetrical 1,3-dioxanes, the cleavage can, in principle, occur at either of the two C-O bonds of the acetal. The direction of cleavage is often influenced by steric and electronic factors. In the case of 2-substituted 1,3-dioxanes, the cleavage generally occurs at the C2-O1 bond, leading to the more substituted alcohol. Comparative studies have shown that 1,3-dioxolanes (five-membered rings) undergo reductive cleavage faster than the corresponding 1,3-dioxanes (six-membered rings), a difference attributed to the greater ease of oxocarbenium ion formation from the five-membered ring system. cdnsciencepub.com

Table 2: Products of Reductive Cleavage

| Reactant | Reagents | Major Product |

|---|

Reactions Involving the 1-Phenylethyl Substituent

The 1-phenylethyl group attached to the C2 position of the dioxane ring offers additional sites for chemical modification, namely the aromatic ring and the benzylic carbon.

Chemical Modifications of the Aromatic Ring

The phenyl group of the 1-phenylethyl substituent can undergo electrophilic aromatic substitution reactions. The substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile. The 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl group is generally considered to be an ortho, para-directing group. This is because the alkyl chain is an electron-donating group through induction, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.inlibretexts.org The resonance stabilization of the arenium ion intermediates for ortho and para attack is greater than for meta attack. youtube.com

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration (using HNO3/H2SO4), halogenation (e.g., with Br2/FeBr3), sulfonation (with fuming H2SO4), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid like AlCl3). The specific reaction conditions would need to be carefully chosen to avoid cleavage of the acid-labile dioxane ring. For instance, strongly acidic conditions required for some of these reactions might lead to the decomposition of the starting material.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | 5,5-Dimethyl-2-(1-(4-nitrophenyl)ethyl)-1,3-dioxane and 5,5-Dimethyl-2-(1-(2-nitrophenyl)ethyl)-1,3-dioxane |

Transformations at the Benzylic Carbon

The benzylic carbon of the 1-phenylethyl group is a site of enhanced reactivity due to its proximity to the aromatic ring. This position is susceptible to both radical and oxidative transformations.

Benzylic C-H bonds can be selectively halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the adjacent phenyl ring. chemistrysteps.com

Furthermore, the benzylic position can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). masterorganicchemistry.com Such harsh conditions, however, would likely also lead to the cleavage of the 1,3-dioxane ring. Milder and more selective methods for benzylic C-H oxidation have been developed, which could potentially be applied to this substrate. mdpi.comresearchgate.net These methods often employ transition metal catalysts or hypervalent iodine reagents. beilstein-journals.org

Regioselectivity and Stereoselectivity in Dioxane-Mediated Reactions

The presence of a chiral center at the benzylic carbon of the 1-phenylethyl substituent introduces the element of stereochemistry into the reactions of 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane. This chiral center can influence the stereochemical outcome of reactions occurring both at the dioxane ring and at the 1-phenylethyl substituent, a phenomenon known as diastereoselection.

In reactions involving the cleavage of the dioxane ring, the existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer of the product over the other. For instance, in the reductive cleavage of the acetal, the hydride attack on the intermediate oxocarbenium ion could be influenced by the stereochemistry of the adjacent benzylic carbon, leading to a diastereoselective synthesis of the resulting ether-alcohol.

Similarly, reactions at the benzylic carbon itself can be influenced by the stereochemistry of the molecule. For example, if a new stereocenter is created at the benzylic position, the existing chiral center can favor the formation of one diastereomer. The stereochemistry of chiral 1,3-dioxane derivatives has been investigated, revealing that the conformation of the ring and the orientation of substituents can play a significant role in directing chemical reactions. researchgate.net The synthesis of chiral 2,2,4-trisubstituted 1,3-dioxanes has been shown to proceed with diastereoselectivity under kinetically controlled conditions. nii.ac.jp

The development of asymmetric syntheses utilizing chiral 1,3-dioxanes as auxiliaries highlights the importance of understanding and controlling the stereochemical aspects of their reactions. nih.gov For 5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane, the interplay between the chiral 1-phenylethyl group and the dioxane ring provides a framework for potential applications in stereoselective synthesis.

Mechanistic Studies of 1,3-Dioxane Transformations

The reactivity and transformation of the 1,3-dioxane ring system, such as that in 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, are primarily governed by acid-catalyzed pathways. Mechanistic studies, including quantum chemical simulations on closely related structures like 5,5-dimethyl-1,3-dioxane (B27643), provide a foundational understanding of these processes. semanticscholar.org These transformations typically proceed through a series of steps involving protonation, ring opening to form cationic intermediates, and subsequent rearrangements to yield isomeric products. semanticscholar.org

The generally accepted mechanism for the acid-catalyzed isomerization of 1,3-dioxanes begins with the protonation of one of the oxygen atoms in the dioxane ring, forming an oxonium ion. This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized alkoxycarbenium ion. This intermediate is a key branching point for various transformation pathways. semanticscholar.org

Research on the isomerization of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal has elucidated two potential rearrangement pathways for the alkoxycarbenium ion:

Two-Stage 1,3-Displacement: A successive pair of 1,3-migrations of the carbenium center. semanticscholar.org

One-Stage 1,5-Rearrangement: A direct 1,5-migration of the positive charge. semanticscholar.org

While these studies were conducted on 5,5-dimethyl-1,3-dioxane, the fundamental mechanistic steps are applicable to substituted derivatives like 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane. The presence of the 1-phenylethyl group at the C2 position is expected to significantly influence the reactivity. Specifically, cleavage of the O1-C2 or O3-C2 bond would lead to a secondary benzylic carbocation, which is considerably stabilized by resonance with the phenyl ring. This stabilization would likely lower the activation energy for the initial ring-opening step compared to a dioxane with a non-aromatic substituent at C2.

The energy parameters calculated for the transformation of the parent 5,5-dimethyl-1,3-dioxane structure provide insight into the thermodynamics and kinetics of the core ring transformation.

| Parameter | Description | Energy Value (kcal/mol) |

|---|---|---|

| ΔG298 (Overall Reaction) | Gibbs free energy change for the conversion of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal. | 3.4 |

| ΔG≠298 (Activation Energy) | Minimum activation energy required for the transformation of the initial substance into the product. | ~19-21 |

| TS4-6 Barrier | Energy barrier for the direct 1,5-rearrangement of ion 4 to ion 6. | 18.8 |

| TS5-6 Barrier | Energy barrier for the transition from ion 5 to ion 6 in the two-stage pathway. | 6.7 to 19.6 |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of the chemical compound 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane in the contexts outlined in your request.

While the compound is listed in chemical supplier databases (CAS No. 84697-11-0), no research articles, academic papers, or patents were found that describe its use as a chiral auxiliary, a chiral synthon for complex molecules, or as a masked functional group in retrosynthetic analysis.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing solely on "5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane." The topics listed below, while important concepts in organic chemistry, have no documented application specifically involving this compound in the available literature.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Masked Aldehyde or Diol Equivalent in Retrosynthetic Analysis

General information exists for the parent chiral amine, 1-phenylethylamine, as a widely used chiral auxiliary. mdpi.com Similarly, the 5,5-dimethyl-1,3-dioxane (B27643) (neopentylidene acetal) group is a known protecting group for carbonyls. However, the specific combination and application of the title compound in advanced organic synthesis is not reported in the retrieved sources.

Exploration in the Development of New Materials (e.g., related to polyethers)

The exploration of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane in the development of new materials is an area of significant interest, particularly in the synthesis of novel polyethers. The structural features of this compound suggest its potential as a monomer in cationic ring-opening polymerization (CROP), a common method for producing polyethers from cyclic acetal (B89532) precursors.

The polymerization of 1,3-dioxane (B1201747) derivatives, initiated by cationic species, proceeds through the cleavage of one of the carbon-oxygen bonds in the acetal ring. This process leads to the formation of a linear polymer chain with repeating ether linkages. The presence of substituents on the dioxane ring can significantly influence both the polymerization process and the properties of the resulting polymer.

In the case of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, the substituents are expected to play a crucial role. The 5,5-dimethyl groups can enhance the stability of the monomer and may influence the stereochemistry of the polymer backbone. The 1-phenylethyl group at the 2-position is particularly noteworthy. Its steric bulk and electronic properties can affect the reactivity of the monomer and the conformational characteristics of the resulting polyether chain. The presence of the phenyl group introduces aromaticity, which can enhance the thermal stability and modify the solubility of the polymer.

Research on the cationic ring-opening polymerization of related cyclic acetals, such as 1,3-dioxolane (B20135), has shown that the process can be accompanied by side reactions, most notably the formation of cyclic oligomers. nih.gov This occurs through a "backbiting" mechanism where the growing polymer chain attacks itself, leading to the formation of a stable cyclic species. The propensity for cyclization is dependent on various factors, including the monomer structure, catalyst, and reaction conditions. It is plausible that the polymerization of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane would also be subject to this competing cyclization reaction.

The potential properties of a polyether derived from 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane make it an interesting candidate for advanced materials. The incorporation of the bulky and hydrophobic 1-phenylethyl group along the polymer backbone would likely result in a material with distinct thermal and mechanical properties compared to simpler polyethers. For instance, an increase in the glass transition temperature (Tg) might be expected due to the restricted chain mobility imposed by the pendent groups.

While direct experimental data on the polymerization of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is not extensively available in the public domain, the principles of CROP of substituted 1,3-dioxanes provide a solid foundation for predicting its behavior. Further research would be necessary to fully elucidate the polymerization kinetics, the extent of side reactions, and the specific properties of the resulting polyether. Such studies would contribute to the broader understanding of how monomer structure dictates polymer architecture and function in this class of materials.

Analytical and Spectroscopic Characterization Methodologies for 1,3 Dioxanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane in solution. The analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provides information on the connectivity of atoms, the conformational preferences of the dioxane ring, and the relative stereochemistry of the substituents.

The ¹H NMR spectrum of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is expected to exhibit distinct signals for the protons of the phenyl ring, the 1-phenylethyl group, the gem-dimethyl groups at the C5 position, and the methylene (B1212753) protons of the dioxane ring. The chemical shifts of the axial and equatorial protons at C4 and C6 of the 1,3-dioxane (B1201747) ring are of particular importance for conformational analysis.

In a chair conformation, which is typical for 1,3-dioxanes, the axial protons are generally shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts. The presence of the bulky 1-phenylethyl group at the C2 position is expected to preferentially occupy an equatorial position to minimize steric interactions.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet | Aromatic protons. |

| Methine-H (phenylethyl) | 4.50 - 5.00 | Quartet | Coupled to the methyl protons of the phenylethyl group. |

| Acetal-H (C2) | 4.80 - 5.20 | Doublet | Coupled to the methine proton of the phenylethyl group. |

| Dioxane-H (axial, C4/C6) | 3.40 - 3.70 | Doublet | Shielded relative to equatorial protons. |

| Dioxane-H (equatorial, C4/C6) | 3.80 - 4.20 | Doublet | Deshielded relative to axial protons. |

| Methyl-H (phenylethyl) | 1.40 - 1.60 | Doublet | Coupled to the methine proton of the phenylethyl group. |

| gem-Dimethyl-H (axial, C5) | 0.70 - 1.00 | Singlet | Shielded relative to the equatorial methyl group. |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The stereochemical arrangement can be further investigated through the analysis of vicinal coupling constants (³J). The magnitude of the coupling constant between the acetal (B89532) proton at C2 and the methine proton of the 1-phenylethyl group, as well as the couplings between the protons at C4 and C5, and C5 and C6, are diagnostic of their dihedral angles and thus their relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a crucial 2D NMR technique for determining through-space proximity of protons, which is invaluable for stereochemical assignment. For 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, NOESY correlations would be expected between:

The acetal proton (C2-H) and the methine proton of the 1-phenylethyl group, confirming their proximity.

The axial protons at C4 and C6 with the axial methyl group at C5.

The equatorial protons at C4 and C6 with the equatorial methyl group at C5.

Correlations between the protons of the 1-phenylethyl group and the protons of the dioxane ring would definitively establish the relative stereochemistry at the C2 position.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

| Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Phenyl-C (ipso) | 140 - 145 | The carbon atom attached to the phenylethyl group. |

| Phenyl-C | 125 - 130 | Aromatic carbons. |

| Acetal-C (C2) | 95 - 105 | Characteristic for the acetal carbon. |

| Dioxane-C (C4/C6) | 65 - 75 | Methylene carbons adjacent to the oxygen atoms. |

| Methine-C (phenylethyl) | 35 - 45 | The benzylic carbon. |

| Quaternary-C (C5) | 30 - 40 | The carbon bearing the gem-dimethyl groups. |

| Methyl-C (phenylethyl) | 15 - 25 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Conformational effects can also be observed in the ¹³C NMR spectrum. For instance, the chemical shifts of the axial and equatorial methyl groups at the C5 position may differ slightly due to the gamma-gauche effect, where a substituent in a gauche conformation with respect to a carbon atom three bonds away causes a shielding effect.

In addition to NOESY, other 2D NMR techniques are instrumental in the complete assignment of the ¹H and ¹³C NMR spectra of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For example, the COSY spectrum would show a correlation between the methine proton and the methyl protons of the 1-phenylethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is used to assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the protons of the gem-dimethyl groups and the C4, C5, and C6 carbons of the dioxane ring would be expected.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Electron Ionization (EI-MS): Under EI conditions, 1,3-dioxanes typically undergo fragmentation through several characteristic pathways. The molecular ion peak (M⁺) may be weak or absent due to the instability of the initial radical cation. Common fragmentation pathways for 1,3-dioxanes include:

Loss of a substituent at the C2 position. For 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, this would involve the loss of the 1-phenylethyl radical, leading to a prominent ion.

Cleavage of the dioxane ring. This can lead to the formation of various smaller fragment ions.

Loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

The fragmentation of the 1-phenylethyl group would also contribute to the spectrum, with the formation of a tropylium (B1234903) ion (m/z 91) being a characteristic feature for compounds containing a benzyl (B1604629) group.

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). This is particularly useful for determining the molecular weight of the compound when the molecular ion is not observed in the EI spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecular ion or fragment ions with a high degree of confidence. For 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane (C₁₄H₂₀O₂), HRMS would be used to confirm that the measured mass of the molecular ion corresponds to the calculated exact mass, thereby verifying the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum of a 1,3-dioxane derivative are the C-O (ether) stretching vibrations. docbrown.info Cyclic ethers typically exhibit strong C-O stretching bands in the fingerprint region, generally between 1200 and 1000 cm⁻¹. docbrown.info For the 1,3-dioxane ring, multiple strong bands are expected in this region due to the symmetric and asymmetric stretching of the C-O-C linkages.

Additionally, the spectrum will display characteristic absorptions for the hydrocarbon portions of the molecule. The presence of the phenyl group will give rise to C-H stretching vibrations for sp²-hybridized carbons, typically appearing just above 3000 cm⁻¹, and aromatic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and ethylidene groups on the dioxane ring and the phenylethyl moiety will produce strong bands in the 2950-2850 cm⁻¹ range. docbrown.info The gem-dimethyl group at the C5 position would also contribute to characteristic bending vibrations around 1370 cm⁻¹.

The absence of strong, broad absorption bands in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, and the lack of a strong band around 1700 cm⁻¹ would indicate the absence of a carbonyl (C=O) group, which is consistent with the successful formation of the acetal structure.

Table 1: Expected Infrared Absorption Bands for 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination

For instance, the single-crystal X-ray diffraction analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane reveals that the 1,3-dioxane ring adopts a stable chair conformation. researchgate.net In this conformation, the bulky substituent at the C2 position—in this case, a phenyl group—occupies the sterically less hindered equatorial position to minimize non-bonded interactions. researchgate.net

Based on this analogue, it is highly probable that 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane also adopts a chair conformation for its dioxane ring. The 5,5-dimethyl substitution pattern anchors the ring's conformation. The 1-phenylethyl substituent at the C2 position, being the most sterically demanding group on the acetal carbon, would strongly prefer to reside in the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial oxygen lone pairs and protons on the ring.

The compound 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane possesses two chiral centers: one at the C2 position of the dioxane ring and one at the benzylic carbon of the 1-phenylethyl group. This results in the existence of two pairs of enantiomers, which are diastereomers of each other: (2R, 1'R)- and (2S, 1'S)-enantiomers, and (2R, 1'S)- and (2S, 1'R)-enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample could be used to determine the absolute configuration of these stereocenters unambiguously.

Table 2: Expected Crystallographic and Conformational Parameters

| Parameter | Expected Value/Observation |

|---|---|

| 1,3-Dioxane Ring Conformation | Chair |

| C2-Substituent Orientation | Equatorial |

| C5-Substituents Orientation | One axial, one equatorial (gem-dimethyl) |

Chromatographic Methods for Purification and Analysis (e.g., HPLC for Chiral Separation)

Chromatographic techniques are indispensable for the purification and analytical assessment of 1,3-dioxanes. High-Performance Liquid Chromatography (HPLC) is particularly powerful for both analyzing the purity of the compound and for separating its different stereoisomers. mdpi.com

Given the presence of two chiral centers, 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane exists as a mixture of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard achiral chromatography. mdpi.com Reverse-phase HPLC (RP-HPLC) is a common method for such separations. A typical setup would involve a C18 or a similar nonpolar stationary phase. sielc.comnih.gov The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com

For the separation of the enantiomeric pairs, chiral HPLC is required. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govdrexel.edu The choice of mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase chiral separations) is critical for achieving optimal resolution between the enantiomers.

The development of an HPLC method would involve optimizing parameters such as the column type (stationary phase), mobile phase composition, flow rate, and detector wavelength (typically UV detection, leveraging the aromatic phenyl group) to achieve baseline separation of all stereoisomers. sielc.comdrexel.edu

Table 3: Representative HPLC Methodologies for Analysis and Separation

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Reverse-Phase HPLC | C18 (achiral) | Acetonitrile/Water | Purity analysis, Separation of diastereomers |

Computational and Theoretical Investigations of 5,5 Dimethyl 2 1 Phenylethyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating molecular properties with a high degree of accuracy. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

For 1,3-dioxane (B1201747) systems, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting geometries, conformational energies, and spectroscopic parameters. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT calculations, especially for systems where electron correlation effects are significant. researchgate.net

Calculation of Conformational Energies and Barriers

The conformational landscape of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is of particular interest due to the presence of multiple stereocenters and bulky substituents. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. thieme-connect.de The gem-dimethyl group at the C5 position is expected to anancomerically lock the ring, preventing ring inversion and simplifying the conformational analysis.

The primary conformational flexibility arises from the orientation of the 1-phenylethyl group at the C2 position. This substituent can adopt either an axial or an equatorial position. Due to the significant steric bulk of the 1-phenylethyl group, it is strongly expected to prefer the equatorial orientation to minimize 1,3-diaxial interactions with the axial protons at C4 and C6. thieme-connect.de

Quantum chemical calculations can be employed to quantify the energy difference between the equatorial and axial conformers and to determine the energy barriers for their interconversion. For similar 2-phenyl-1,3-dioxane (B8809928) derivatives, the equatorial conformer is found to be significantly more stable than the axial conformer. nih.gov The rotational barrier of the C2-substituent bond can also be calculated to understand the dynamics of the phenyl and methyl groups of the 1-phenylethyl moiety.

Table 1: Representative Calculated Conformational Energy Data for Substituted 1,3-Dioxanes

| Compound | Method | Basis Set | Conformer | Relative Energy (kcal/mol) |

| 1,3-Dioxane | MP2/6-31G(d)//HF/6-31G(d) | - | Chair | 0.0 |

| 1,3-Dioxane | MP2/6-31G(d)//HF/6-31G(d) | - | 2,5-Twist-Boat | 5.8 |

| 1,3-Dioxane | MP2/6-31G(d)//HF/6-31G(d) | - | 1,4-Twist-Boat | 6.6 |

| 5-Phenyl-1,3-dioxane | RHF/6-31G(d) | - | Equatorial Chair | 0.0 |

| 5-Phenyl-1,3-dioxane | RHF/6-31G(d) | - | Axial Chair | 1.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govresearchgate.net

By calculating the NMR chemical shifts for the different possible diastereomers and conformers of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, a theoretical spectrum can be generated. Comparison of this theoretical spectrum with experimental data can aid in the definitive assignment of the stereochemistry of the molecule. The accuracy of these predictions is often high enough to distinguish between subtle stereochemical differences. rsc.org Recent advancements have even seen the integration of DFT calculations with machine learning models to predict chemical shifts with high accuracy and speed. nih.govnrel.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide detailed information about specific, low-energy conformers, Molecular Dynamics (MD) simulations offer a way to explore the conformational space and dynamics of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion and conformational transitions.

For 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, MD simulations can be used to sample the accessible conformations of the 1-phenylethyl substituent and to study the flexibility of the dioxane ring, although as previously mentioned, ring inversion is expected to be suppressed. These simulations can provide insights into the populations of different rotamers of the side chain and the timescales of their interconversion. A study on the parent 1,3-dioxane has shown that flexible conformers can transform into the more stable chair conformation. researchgate.net

Force Field Development and Refinement for 1,3-Dioxane Systems

Molecular dynamics simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. wikipedia.org The accuracy of an MD simulation is highly dependent on the quality of the force field used. Standard force fields like CHARMM and AMBER may not have accurate parameters for all substituted 1,3-dioxane systems. chemrxiv.orgnih.gov

Therefore, a crucial aspect of computational studies on novel molecules like 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is the development and refinement of a specific force field. This process typically involves using high-level quantum chemical calculations to derive parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions. uiuc.edu These parameters are then validated by comparing the results of MD simulations with experimental data or with the quantum chemical calculations themselves.

Modeling of Reaction Transition States and Pathways to Elucidate Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states and reaction pathways. The formation of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane can occur through various synthetic routes, with the Prins reaction being a notable example for the synthesis of 1,3-dioxanes. nih.govacs.orgacs.org

By modeling the reaction between 2,2-dimethylpropane-1,3-diol and 2-phenylpropanal, the precursors to the target molecule, the transition state for the acid-catalyzed acetalization can be located. organic-chemistry.org These calculations can provide the activation energy of the reaction and offer insights into the stereochemical outcome. DFT calculations have been successfully used to model the transition states of the Prins reaction, revealing a chair-like six-membered transition state. acs.orgnih.gov The development of machine learning models is also accelerating the prediction of transition state structures. mit.edu

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes to Chiral Dioxanes

The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org While effective, future efforts are focused on developing greener, more efficient, and atom-economical methods for producing chiral variants like 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane.

Key research trends include:

Heterogeneous Catalysis: The use of solid acid catalysts is a promising avenue for sustainable synthesis. These catalysts, such as mesoporous materials like ZnAlMCM-41, offer advantages like reusability, reduced corrosion, and easier product separation compared to homogeneous Brønsted or Lewis acids. rsc.org Research is aimed at designing solid catalysts with optimized acid site density and strength to achieve high yields and selectivity in acetalization and Prins cyclization reactions, which can produce substituted 1,3-dioxanes. rsc.org

Catalytic Cascade Reactions: Multi-component reactions that form several bonds in a single operation are highly efficient. For instance, Rh(II)-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles, a related class of cyclic acetals. nih.govrsc.org Applying this concept to 1,3-dioxanes could enable the modular and stereocontrolled assembly of complex chiral structures from simple precursors in one pot, significantly improving synthetic efficiency. nih.govrsc.org

Biocatalysis: The use of enzymes for the stereoselective synthesis of the chiral 1,3-diols needed for dioxane formation is a growing area of interest. rsc.org Biocatalytic methods can offer high enantioselectivity under mild reaction conditions, presenting a green alternative to traditional chemical synthesis.

Table 1: Comparison of Synthetic Routes for Chiral Dioxanes

| Method | Catalyst Type | Advantages | Challenges |

|---|---|---|---|

| Traditional Acetalization | Homogeneous (e.g., H₂SO₄, CSA) | Well-established, versatile | Catalyst removal, waste generation, harsh conditions |

| Heterogeneous Catalysis | Solid Acids (e.g., ZnAlMCM-41) | Reusable, reduced waste, milder conditions | Catalyst deactivation, potentially lower activity |

| Cascade Reactions | Transition Metal (e.g., Rh(II)) | High atom economy, step efficiency, complexity generation | Catalyst cost, optimization of multiple steps |

| Biocatalysis (for diol) | Enzymes (e.g., reductases) | High stereoselectivity, mild conditions, sustainable | Substrate scope limitations, enzyme stability |

Design of Novel Catalytic Systems for Stereoselective Dioxane Functionalization

Beyond synthesis, a key research frontier is the selective modification, or functionalization, of the pre-formed dioxane ring. This allows for the diversification of chiral dioxane structures and the introduction of new functionalities.

Future research in this area will likely focus on:

C-H Functionalization: Directly converting C-H bonds on the dioxane ring to other functional groups is a powerful and atom-economical strategy. Developing transition-metal or organocatalytic systems that can selectively activate and functionalize specific C-H bonds on the dioxane scaffold, while preserving the chiral center, is a significant challenge and a major goal.

Ring-Opening and Rearrangement: Catalytic systems that can induce selective ring-opening or rearrangement of the dioxane ring could lead to the synthesis of other valuable chiral molecules. For example, chiral acetals can be opened asymmetrically with high selectivity to create new chiral centers. wikipedia.org Lewis acid-catalyzed reactions could be designed to cleave a specific C-O bond stereoselectively, providing access to functionalized chiral diol derivatives.

Photocatalysis: The use of light-driven catalytic reactions offers unique opportunities for functionalization under mild conditions. Chiral ketone catalysts, for instance, have been used in asymmetric photoreactions. nih.gov Developing photocatalytic systems for the stereoselective functionalization of dioxanes could enable novel transformations that are not accessible through traditional thermal methods.

Exploration of New Chiral Applications in Asymmetric Organocatalysis and Metal Catalysis

Chiral 1,3-dioxanes are powerful tools in asymmetric synthesis, often used as chiral auxiliaries to control the stereochemical outcome of reactions. thieme-connect.de An emerging direction is the incorporation of the chiral dioxane motif directly into the structure of catalysts themselves.

Potential applications include:

Chiral Ligands for Metal Catalysis: The oxygen atoms in the 1,3-dioxane (B1201747) ring can act as Lewis basic sites to coordinate with metal centers. By designing and synthesizing ligands that incorporate a chiral dioxane framework like that of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane, it may be possible to create new chiral metal catalysts for a wide range of asymmetric transformations, such as hydrogenations, cross-couplings, and hydrofunctionalization reactions. mdpi.com

Asymmetric Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, have become a major pillar of asymmetric synthesis. nih.gov Chiral dioxanes could serve as the core scaffold for new classes of organocatalysts. For example, attaching functional groups like thioureas or cinchona alkaloids to a chiral dioxane backbone could create bifunctional catalysts for reactions like Michael additions and Mannich reactions. nih.govmdpi.com The rigid, chair-like conformation of the 1,3-dioxane ring could provide a well-defined chiral environment to induce high stereoselectivity. thieme-connect.de

Table 2: Potential Roles of Chiral Dioxanes in Catalysis

| Role | Catalyst Type | Potential Reactions | Rationale |

|---|---|---|---|

| Chiral Auxiliary | Substrate-based | Aldol reactions, Diels-Alder, Alkylations | Covalently attached dioxane directs the approach of reagents. |

| Chiral Ligand | Metal-Catalyst | Asymmetric hydrogenation, C-C coupling | Dioxane coordinates to a metal, creating a chiral catalytic pocket. |

| Chiral Scaffold | Organocatalyst | Michael/Mannich reactions, Friedel-Crafts | Rigid dioxane backbone positions catalytic groups for stereocontrol. |

Integration of 1,3-Dioxanes into Supramolecular Chemistry and Nanotechnology Applications

The defined three-dimensional structure and conformational preferences of the 1,3-dioxane ring make it an attractive building block for larger, highly organized molecular systems. thieme-connect.de

Emerging research directions include:

Supramolecular Assemblies: The 1,3-dioxane motif can be incorporated into macrocycles like crown ethers and cyclophanes. researchgate.net The conformational rigidity of the dioxane unit helps to pre-organize the macrocycle for selective guest binding. Future work could involve using chiral dioxanes to create chiral hosts for enantioselective recognition of guest molecules, with applications in sensing and separation.